Tetradeca-3,5-dien-1-ol is an organic compound classified under the category of alcohols, specifically polyunsaturated alcohols. Its molecular formula is , and it features a linear chain with two double bonds located at the 3rd and 5th carbon atoms. This compound is of interest due to its potential applications in various scientific fields, including organic synthesis and possibly in the development of green pesticides.
Tetradeca-3,5-dien-1-ol can be derived from various natural sources or synthesized through chemical reactions involving simpler organic compounds. Its structural characteristics suggest that it may be found in certain plant oils or as a product of specific biochemical pathways.
Tetradeca-3,5-dien-1-ol belongs to the class of organic compounds known as alcohols, characterized by the presence of one or more hydroxyl (-OH) groups attached to a carbon atom. More specifically, it falls under the subclass of polyunsaturated alcohols due to the presence of multiple double bonds in its structure.
The synthesis of Tetradeca-3,5-dien-1-ol can be approached through several methods. One notable method involves the use of Knoevenagel condensation and subsequent reactions to construct the desired structure.
This method provides an environmentally friendly approach with mild reaction conditions, making it suitable for green chemistry applications .
The molecular structure of Tetradeca-3,5-dien-1-ol can be represented as follows:
The compound's structural data can be summarized:
OCC=C/C=C/CCCCCCCC
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14/h2,4,6,8,10,12,14H,3,5,7,9,11,13H2,1H3
Tetradeca-3,5-dien-1-ol can participate in various chemical reactions typical of alcohols and alkenes:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
The mechanism of action for Tetradeca-3,5-dien-1-ol primarily revolves around its functional groups:
This reactivity makes it a valuable compound for further chemical transformations in laboratory settings.
Tetradeca-3,5-dien-1-ol is expected to exhibit typical physical properties associated with long-chain alcohols:
The chemical properties include:
Relevant data for precise values are often obtained through experimental studies or databases .
Tetradeca-3,5-dien-1-ol has potential applications in:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3